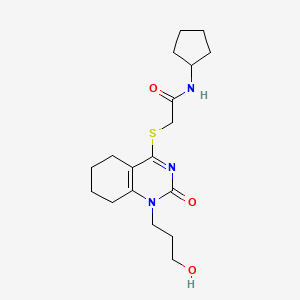
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3S |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 941888-16-0 |
| IUPAC Name | This compound |
N-cyclopentyl derivatives have been studied for their ability to interact with various biological targets. The thioacetamide moiety is known for its role in mediating biological responses through enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures exhibit anticancer and antibacterial properties by disrupting cellular processes in target organisms.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer activity. A study reported that related compounds selectively inhibited the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The compound's log GI(50) values for HOP-92 and U251 cell lines were reported as -6.01 and -6.00 respectively, indicating potent activity against these cancer types .
Antibacterial Activity
The compound has also shown promising antibacterial effects. In a comparative study of synthesized compounds with similar structures, it was found that certain derivatives inhibited the growth of pathogenic bacteria effectively. The structure–activity relationship (SAR) analysis revealed that modifications in the thio group significantly influenced antibacterial potency .
Bioluminescence Inhibition
Additionally, N-cyclopentyl derivatives were tested for their ability to inhibit bioluminescence in Photobacterium leiognathi, a model organism used to assess environmental toxicity and microbial interactions. The inhibition of bioluminescence suggests potential applications in environmental monitoring and microbial ecology .
Case Studies
Case Study 1: Anticancer Efficacy
A research team synthesized a series of thioacetamides and evaluated their anticancer properties. Among them, N-cyclopentyl derivatives exhibited selective cytotoxicity towards specific cancer cell lines. The study concluded that structural modifications could enhance therapeutic efficacy against resistant cancer phenotypes .
Case Study 2: Antibacterial Screening
In another investigation focusing on antibacterial activity, N-cyclopentyl derivatives were screened against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria compared to Gram-negative strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .
Properties
IUPAC Name |
N-cyclopentyl-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-11-5-10-21-15-9-4-3-8-14(15)17(20-18(21)24)25-12-16(23)19-13-6-1-2-7-13/h13,22H,1-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUASDMJUZJJMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














